molecular formula C12H6N4 B12108145 1,3,6,8-Tetraazapyrene

1,3,6,8-Tetraazapyrene

Cat. No.: B12108145
M. Wt: 206.20 g/mol
InChI Key: JLCGSDBQJSZYCY-UHFFFAOYSA-N
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Description

Pyrimido[4,5,6-gh]perimidine is a heterocyclic compound known for its electrophilic properties.

Preparation Methods

The synthesis of pyrimido[4,5,6-gh]perimidine typically involves the reaction of 2,4-dinitrobenzene with an amine and an aldehyde. This process yields an aromatic amine, which is then oxidized to form a nitroalkane. The nitroalkane reacts with phosphorus pentachloride to produce polyphosphoric acid, which is subsequently reacted with ammonia or ammonium hydroxide to yield pyrimido[4,5,6-gh]perimidine . Industrial production methods often involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

Pyrimido[4,5,6-gh]perimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus pentachloride for oxidation and various reducing agents for reduction. The major products formed depend on the specific reaction conditions but often include derivatives of the original compound.

Scientific Research Applications

Pyrimido[4,5,6-gh]perimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which pyrimido[4,5,6-gh]perimidine exerts its effects involves its electrophilic nature, which allows it to interact with electron-deficient species. This interaction can lead to various chemical transformations, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Pyrimido[4,5,6-gh]perimidine is unique due to its specific electrophilic properties and the types of reactions it undergoes. Similar compounds include:

Properties

Molecular Formula

C12H6N4

Molecular Weight

206.20 g/mol

IUPAC Name

5,7,12,14-tetrazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),5,7,9,11,13-octaene

InChI

InChI=1S/C12H6N4/c1-2-8-12-10(16-6-14-8)4-3-9-11(12)7(1)13-5-15-9/h1-6H

InChI Key

JLCGSDBQJSZYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=NC=N2)C=CC4=NC=NC1=C43

Origin of Product

United States

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